molecular formula C18H18N2O4S B2460148 N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 670255-08-0

N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B2460148
CAS RN: 670255-08-0
M. Wt: 358.41
InChI Key: LFQIYCKJRDAPGA-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as DOBA, is a synthetic compound that has gained attention for its potential applications in scientific research. DOBA is a benzothiazinone derivative that has been synthesized through a multi-step process, and it has demonstrated interesting biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is its specificity for the DAT, which makes it a useful tool for studying dopamine-related processes. Its ability to inhibit dopamine uptake also makes it a potential therapeutic agent for dopamine-related disorders. However, one limitation of N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is its potential for off-target effects, as it has been shown to inhibit the uptake of other monoamine neurotransmitters as well. Additionally, its effects on dopamine levels can be context-dependent, making it difficult to interpret results in certain experimental paradigms.

Future Directions

There are a number of potential future directions for research on N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide. One area of interest is its potential as a radioligand for imaging DAT in vivo, which could aid in the diagnosis and treatment of dopamine-related disorders. Additionally, further research is needed to fully understand the mechanism of N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide's binding to DAT and its effects on other monoamine neurotransmitters. Finally, studies investigating the potential therapeutic applications of N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide for dopamine-related disorders such as Parkinson's disease and ADHD are warranted.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves a multi-step process that begins with the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form 2-chloro-5-methoxybenzoic acid. This intermediate is then reacted with 2-aminobenzenethiol to form 2-(2-aminobenzenethio)-5-methoxybenzoic acid. The next step involves reacting this intermediate with acetic anhydride to form 2-(2-acetylamino-benzenethio)-5-methoxybenzoic acid. Finally, N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is synthesized by reacting this intermediate with 2,5-dimethoxyphenylacetyl chloride in the presence of triethylamine.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to bind to the dopamine transporter (DAT) and inhibit dopamine uptake, which could have implications for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has also been shown to have potential as a radioligand for imaging DAT in vivo, which could aid in the diagnosis and treatment of these disorders.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-23-11-7-8-14(24-2)13(9-11)19-17(21)10-16-18(22)20-12-5-3-4-6-15(12)25-16/h3-9,16H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQIYCKJRDAPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

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